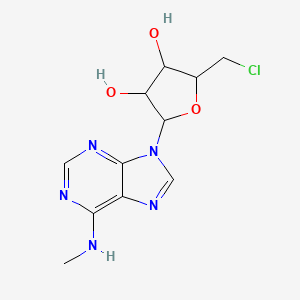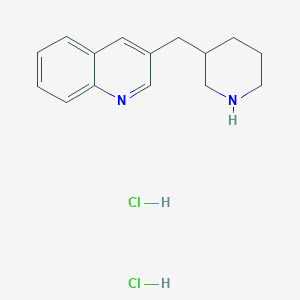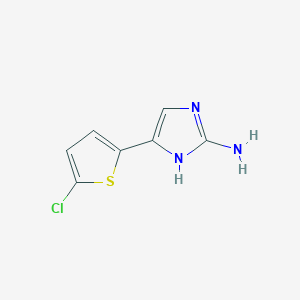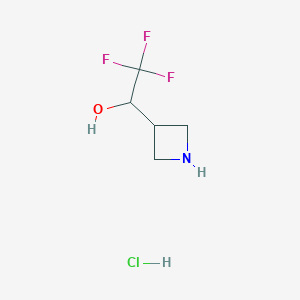![molecular formula C24H19NSi B12272707 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12272707.png)
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline is a chemical compound with the molecular formula C24H19NSi. It is known for its unique structure, which includes a silicon atom integrated into a dibenzoazasiline framework.
Métodos De Preparación
The synthesis of 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline typically involves the reaction of 1,2-dibromobenzene with diphenylsilane in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as tetrahydrofuran (THF). The process involves the formation of a silicon-carbon bond, followed by cyclization to form the azasiline ring .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established. The reaction is generally carried out under an inert atmosphere to prevent oxidation and other side reactions.
Análisis De Reacciones Químicas
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol compounds, while reduction produces silane derivatives.
Aplicaciones Científicas De Investigación
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science: The compound’s structural properties make it suitable for use in the synthesis of blue-emitting materials for optoelectronic applications.
Chemical Research: It is used as a building block in the synthesis of various organic compounds, particularly those involving silicon chemistry.
Mecanismo De Acción
The mechanism of action of 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline in its applications involves its ability to participate in electronic transitions. In OLEDs, for example, the compound acts as an electron donor, facilitating the transfer of electrons and enhancing the efficiency of light emission. The molecular targets and pathways involved include the interaction of the silicon atom with other electronic components in the material, leading to improved photophysical properties .
Comparación Con Compuestos Similares
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline can be compared with other similar compounds such as:
10,10-Diphenyl-5,10-dihydro-phenazasiline: This compound has a similar structure but lacks the dibenzo framework, resulting in different electronic properties.
Triphenylphosphine Oxide Derivatives: These compounds are used in similar applications but have different electronic donor-acceptor characteristics.
The uniqueness of this compound lies in its integrated silicon atom within the dibenzoazasiline framework, which imparts distinct electronic and structural properties .
Propiedades
Fórmula molecular |
C24H19NSi |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
10,10-diphenyl-5H-benzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C24H19NSi/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)23-17-9-7-15-21(23)25-22-16-8-10-18-24(22)26/h1-18,25H |
Clave InChI |
SGNJNVMRIULYLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea](/img/structure/B12272640.png)

![4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12272650.png)

![4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B12272671.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B12272675.png)
![1-benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B12272677.png)
![N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12272691.png)
![2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12272699.png)




